Head-to-Head BVDV Plaque Assay: Celgosivir IC50 16 μM vs. Castanospermine IC50 110 μM
In a direct comparative study using bovine viral diarrhoea virus (BVDV) as a surrogate for hepatitis C virus (HCV), celgosivir demonstrated an IC50 of 16 μM in a plaque reduction assay, approximately 6.9-fold more potent than its parent compound castanospermine (IC50 110 μM) and 6.6-fold more potent than N-nonyl-DNJ (IC50 105 μM) [1]. In a parallel cytopathic effect (CPE) assay, celgosivir (IC50 47 μM) remained substantially more active than castanospermine (367 μM) and N-butyl-DNJ (>550 μM) [1]. Of all α-glucosidase inhibitors tested, only N-nonyl-DNJ showed evidence of cellular toxicity (CC50 ≥120 μM) [1].
| Evidence Dimension | In vitro antiviral potency — BVDV plaque reduction assay |
|---|---|
| Target Compound Data | Celgosivir IC50 = 16 μM (plaque assay); IC50 = 47 μM (CPE assay) |
| Comparator Or Baseline | Castanospermine IC50 = 110 μM (plaque), 367 μM (CPE); N-nonyl-DNJ IC50 = 105 μM (plaque), 74 μM (CPE); N-butyl-DNJ IC50 >250 μM (plaque), >550 μM (CPE) |
| Quantified Difference | Celgosivir is 6.9-fold more potent than castanospermine and 6.6-fold more potent than N-nonyl-DNJ in plaque assay; 7.8-fold more potent than castanospermine in CPE assay |
| Conditions | BVDV strain used as HCV surrogate; MDBK cells; plaque reduction assay and cytopathic effect (CPE) inhibition assay; 72-hour incubation |
Why This Matters
For HCV-related antiviral screening, celgosivir requires nearly 7-fold less compound mass to achieve equivalent viral inhibition compared to castanospermine, directly reducing procurement volume and cost per experiment.
- [1] Whitby K, Taylor D, Patel D, Ahmed P, Tyms AS. Action of celgosivir (6 O-butanoyl castanospermine) against the pestivirus BVDV: implications for the treatment of hepatitis C. Antivir Chem Chemother. 2004 May;15(3):141-51. doi: 10.1177/095632020401500304. View Source
